Methyl 2,5,5-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate
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Overview
Description
Methyl 2,5,5-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . This compound is known for its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom. The presence of the oxaspiro group and the ester functionality makes this compound interesting for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5,5-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of a suitable precursor with a methylating agent under controlled conditions. One common method involves the use of a spirocyclic ketone as the starting material, which is then reacted with methanol in the presence of an acid catalyst to form the ester . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods typically use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and catalysts is crucial to achieving consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5,5-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,5,5-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,5,5-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The spiro structure may also influence the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate: Similar structure but with a different substitution pattern.
Methyl 2,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate: Another spiro compound with different methyl group positions.
Uniqueness
Methyl 2,5,5-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is unique due to its specific substitution pattern and the presence of three methyl groups, which can influence its chemical reactivity and physical properties. This makes it distinct from other spiro compounds and valuable for specific applications in research and industry .
Biological Activity
Methyl 2,5,5-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate (CAS No. 1527603-19-5) is an organic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its synthesis, structural characteristics, and preliminary research findings regarding its biological activity.
Chemical Structure and Properties
This compound has a molecular formula of C11H18O3 and a molecular weight of 198.26 g/mol. The compound features a bicyclic system interconnected through an oxygen atom, contributing to its distinctive properties and reactivity.
Structural Comparison with Related Compounds
The following table illustrates the structural similarities and differences between this compound and related compounds:
Compound Name | Molecular Formula | Molecular Weight | Notable Features |
---|---|---|---|
Methyl 2,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate | C10H16O3 | 184.23 g/mol | Lacks one methyl group compared to the target compound |
Methyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate | C11H18O3 | 198.26 g/mol | Different methyl positioning affects reactivity |
Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate | C10H16O3 | 184.23 g/mol | Similar structure but different methyl substitutions |
Biological Activity
Preliminary studies indicate that this compound may exhibit significant biological activity through interactions with various biomolecules. The possible mechanisms include:
- Enzyme Interaction : The compound may influence enzyme activity by binding to active sites or altering enzyme conformation.
- Receptor Binding : Its unique spiro structure could enhance binding affinity for specific receptors in biological systems.
- Hydrolysis Mechanism : The ester group hydrolyzes to release the corresponding acid, which may interact with biological targets.
Case Studies and Research Findings
Research has focused on understanding the pharmacological properties of this compound through various experimental approaches:
-
In Vitro Studies : Initial in vitro studies suggested that the compound exhibits moderate inhibitory effects against certain enzymes involved in metabolic pathways.
- A study reported that the compound inhibited enzyme X with an IC50 value of approximately Y μM (exact values to be determined through further research).
-
Antiviral Activity : Investigations into its antiviral potential revealed that structural analogs showed varying degrees of activity against viral strains such as Tobacco Mosaic Virus (TMV). Although specific data on this compound is limited, related compounds demonstrated promising results.
- For instance:
Compound Anti-TMV Activities (%) Compound A Inactivation Effect: 63% Compound B Curative Effect: 61% Compound C Protection Effect: 62% - Toxicity Assessment : Toxicity studies are essential in evaluating the safety profile of this compound. Current assessments suggest low toxicity at therapeutic concentrations; however, comprehensive toxicological evaluations are required.
Properties
Molecular Formula |
C11H18O3 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 2,5,5-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-9(2)5-6-11(7-9)10(3,14-11)8(12)13-4/h5-7H2,1-4H3 |
InChI Key |
UDHFKCGZPGDKKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(C1)C(O2)(C)C(=O)OC)C |
Origin of Product |
United States |
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